![molecular formula C22H25ClN2O5 B4015116 1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate](/img/structure/B4015116.png)
1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate
Description
The study and development of piperazine derivatives have been a significant area of interest due to their diverse pharmacological properties. Research on compounds similar to "1-(3-chlorobenzoyl)-4-(4-ethylbenzyl)piperazine oxalate" involves the synthesis and evaluation of these derivatives for various biological activities, showcasing their importance in medicinal chemistry.
Synthesis Analysis
Synthesis of piperazine derivatives often involves nucleophilic substitution reactions, condensation, and other organic synthesis techniques. For example, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride and its metabolites provided insights into the structural modifications and synthetic routes that impact the biological activity of these compounds (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of piperazine derivatives plays a crucial role in their biological activity. Crystal structure and spectroscopic analyses, including X-ray diffraction and NMR, are essential for determining the conformation and configuration of these molecules. Studies have shown how subtle changes in the molecular structure can significantly affect their intermolecular interactions and, consequently, their biological functions (Ninganayaka Mahesha et al., 2019).
properties
IUPAC Name |
(3-chlorophenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O.C2H2O4/c1-2-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)20(24)18-4-3-5-19(21)14-18;3-1(4)2(5)6/h3-9,14H,2,10-13,15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJKWKFBBDYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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